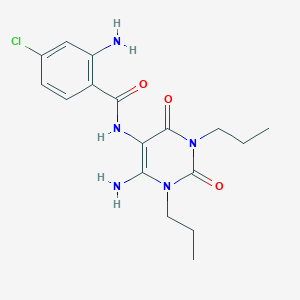

2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide

Description

This compound belongs to a class of pyrimidinone-benzamide hybrids, characterized by a tetrahydropyrimidinone core substituted with 1,3-dipropyl groups and linked via an amide bond to a 4-chlorobenzamide moiety. The synthesis of analogous compounds involves multi-step reactions, such as condensation of benzoyl chlorides with aminopyrimidinones or cyclization under reflux conditions, as demonstrated in related studies .

Properties

CAS No. |

93214-81-4 |

|---|---|

Molecular Formula |

C17H22ClN5O3 |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

2-amino-N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-chlorobenzamide |

InChI |

InChI=1S/C17H22ClN5O3/c1-3-7-22-14(20)13(16(25)23(8-4-2)17(22)26)21-15(24)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19-20H2,1-2H3,(H,21,24) |

InChI Key |

PWXJHHKFBWLJRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C=C(C=C2)Cl)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Chlorobenzamide Moiety: This step often involves nucleophilic substitution reactions where the tetrahydropyrimidinyl group is reacted with a chlorobenzoyl chloride derivative.

Final Amination: Introduction of amino groups can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Key Structural Variations and Implications

- Pyrimidinone Core Modifications: The target compound’s tetrahydropyrimidinone core allows for planar hydrogen bonding via its amino and carbonyl groups, critical for crystallinity and intermolecular interactions . In contrast, chromene-fused () or thiazolo-pyrimidinone () cores introduce rigidity or extended π-systems, which may alter binding affinities in biological targets .

- Conversely, methyl or unsubstituted benzamide groups () may reduce polarity, affecting solubility .

Crystallographic and Computational Analysis

- Tools such as SHELX () and Mercury CSD () are critical for resolving the crystal structures of these compounds. The target compound’s dipropyl groups may lead to unique packing motifs, distinguishable from the chromene derivative in via void analysis or hydrogen-bonding patterns .

- Hydrogen-bonding graph set analysis () could reveal differences in dimerization or solvate formation compared to analogs with fewer hydrogen-bond donors/acceptors .

Biological Activity

The compound 2-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chlorobenzamide is a derivative of the pyrimidine class and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H19ClN4O4

- Molecular Weight : 318.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Notably:

- Monoamine Oxidase Inhibition : Similar compounds have been identified as competitive inhibitors of monoamine oxidase B (MAO-B), suggesting that this compound may exhibit similar properties. MAO-B is involved in the metabolism of neurotransmitters such as dopamine and serotonin .

- Antioxidant Activity : The presence of the dioxo group in the structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:

Case Study 1: MAO-B Inhibition

A study investigated various analogs of N-(2-aminoethyl)-4-chlorobenzamide and found that they acted as competitive inhibitors of MAO-B. The study highlighted that upon dialysis, enzyme activity was fully restored, indicating a reversible mechanism . This suggests that similar compounds may have therapeutic potential in treating neurodegenerative diseases by enhancing dopaminergic signaling.

Case Study 2: Antioxidant Properties

Research into related compounds has shown significant antioxidant activity. For instance, derivatives containing the dioxo-pyrimidine structure were evaluated for their ability to scavenge free radicals in vitro. Results indicated a dose-dependent response in reducing oxidative stress markers in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.